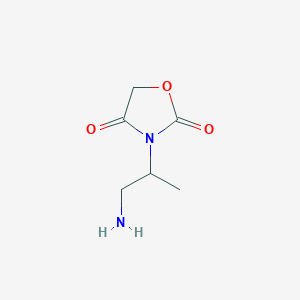![molecular formula C8H7BrN2S B13219196 4-[(2-Bromothiophen-3-yl)methyl]-1H-imidazole](/img/structure/B13219196.png)
4-[(2-Bromothiophen-3-yl)methyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Bromothiophen-3-yl)methyl]-1H-imidazole is a chemical compound that features a brominated thiophene ring attached to an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Bromothiophen-3-yl)methyl]-1H-imidazole typically involves the following steps:
Formation of the Bromothiophene Intermediate: The bromination of thiophene is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Coupling with Imidazole: The brominated thiophene is then coupled with imidazole using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is performed under mild conditions with a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding thiophene derivative without the bromine atom.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
4-[(2-Bromothiophen-3-yl)methyl]-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-[(2-Bromothiophen-3-yl)methyl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated thiophene ring and imidazole moiety can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
4-[(2-Chlorothiophen-3-yl)methyl]-1H-imidazole: Similar structure but with a chlorine atom instead of bromine.
4-[(2-Methylthiophen-3-yl)methyl]-1H-imidazole: Similar structure but with a methyl group instead of bromine.
4-[(2-Fluorothiophen-3-yl)methyl]-1H-imidazole: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: 4-[(2-Bromothiophen-3-yl)methyl]-1H-imidazole is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogens or substituents. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H7BrN2S |
|---|---|
Molecular Weight |
243.13 g/mol |
IUPAC Name |
5-[(2-bromothiophen-3-yl)methyl]-1H-imidazole |
InChI |
InChI=1S/C8H7BrN2S/c9-8-6(1-2-12-8)3-7-4-10-5-11-7/h1-2,4-5H,3H2,(H,10,11) |
InChI Key |
TWKKFOGHMUMKLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1CC2=CN=CN2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Methyl 2-chloro-5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13219148.png)
![4-Bromo-1-ethyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole](/img/structure/B13219158.png)


![8-(Furan-2-yl)-7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B13219173.png)

![{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl}methanol](/img/structure/B13219185.png)

